molecular formula C9H11ClFNO2 B6198391 2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride CAS No. 2680528-46-3

2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride

Cat. No.: B6198391
CAS No.: 2680528-46-3
M. Wt: 219.6
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Description

2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of phenylamino acids. This compound is characterized by the presence of a fluorophenyl group and a methylamino group attached to an acetic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the reaction of 3-fluorobenzaldehyde with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Acylation: The amine is subsequently acylated with chloroacetic acid to form the final product, 2-(3-fluorophenyl)-2-(methylamino)acetic acid.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-(methylamino)acetic acid hydrochloride
  • 2-(3-bromophenyl)-2-(methylamino)acetic acid hydrochloride
  • 2-(3-methylphenyl)-2-(methylamino)acetic acid hydrochloride

Uniqueness

2-(3-fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its analogs.

Properties

CAS No.

2680528-46-3

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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